molecular formula C6H3BrF2 B12393849 1-Bromo-3,5-difluorobenzene-d3

1-Bromo-3,5-difluorobenzene-d3

Katalognummer: B12393849
Molekulargewicht: 196.01 g/mol
InChI-Schlüssel: JHLKSIOJYMGSMB-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3,5-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,5-difluorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for drug development and other research applications .

Vorbereitungsmethoden

The synthesis of 1-Bromo-3,5-difluorobenzene-d3 typically involves the following steps:

Industrial production methods for this compound are similar but often involve optimization for higher yields and purity. These methods may include additional purification steps and the use of more efficient catalysts .

Analyse Chemischer Reaktionen

1-Bromo-3,5-difluorobenzene-d3 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3,5-difluorobenzene-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics.

    Medicine: It is used in the development of pharmaceuticals, particularly in studying the pharmacokinetics and metabolic stability of drug candidates.

    Industry: The compound is used in the production of liquid crystals and other advanced materials

Wirkmechanismus

The mechanism by which 1-Bromo-3,5-difluorobenzene-d3 exerts its effects is primarily through its interactions with various molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3,5-difluorobenzene-d3 can be compared with other similar compounds, such as:

    1-Bromo-2,4-difluorobenzene: This compound has a different substitution pattern, which can lead to different chemical reactivity and applications.

    1-Bromo-3,4-difluorobenzene: Similar to this compound but with different positions of the fluorine atoms, affecting its chemical properties.

    1-Bromo-2,3-difluorobenzene: Another isomer with distinct reactivity and uses in organic synthesis

The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which provide unique advantages in research applications .

Eigenschaften

Molekularformel

C6H3BrF2

Molekulargewicht

196.01 g/mol

IUPAC-Name

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D

InChI-Schlüssel

JHLKSIOJYMGSMB-CBYSEHNBSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])Br)[2H])F

Kanonische SMILES

C1=C(C=C(C=C1F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.